molecular formula C12H9Cl2NO3 B589423 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester CAS No. 1391052-23-5

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester

Cat. No. B589423
CAS RN: 1391052-23-5
M. Wt: 290.077
InChI Key: YPCASVCAZYPZOI-DMBDGDEGSA-N
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Description

The compound “3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is substituted with a methyl group and a 2,6-dichlorophenyl group. The compound also contains a carboxylic acid ester functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The 2,6-dichlorophenyl group could be introduced through a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 2,6-dichlorophenyl group, and the ester functional group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The isoxazole ring could be opened under acidic or basic conditions. The ester could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the isoxazole ring, the dichlorophenyl group, and the ester could influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Organic Chemistry Applications

  • Synthesis of Quinazolinediones and Carbamic Acid Esters : A study by Azizian et al. (2000) demonstrated the conversion of 3-arylimino-2-indolinones to quinazolinediones and carbamic acid esters, signifying its utility in complex organic synthesis.
  • Preparation of Hyperbranched Aromatic Polyimides : Yamanaka et al. (2000) developed hyperbranched polyamic acid methyl ester precursors from AB2 type monomers, underscoring the material's role in advanced polymer synthesis (Yamanaka et al., 2000).

Medicinal Chemistry and Drug Design

  • Synthesis of Monoamine Transporter Binding Compounds : Carroll et al. (2005) synthesized compounds including 3β-(3'-Methyl-4'-chlorophenyl)tropane-2-carboxylic acid methyl ester, demonstrating its relevance in developing compounds with binding properties similar to dopamine and serotonin transporters (Carroll et al., 2005).

Material Science

  • Development of Paramagnetic Glassy Molecular Materials : Castellanos et al. (2008) explored the synthesis of novel radicals for creating stable, luminescent, and thermally stable amorphous solids, indicating potential applications in material science (Castellanos et al., 2008).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. Isoxazole rings are found in some pharmaceuticals and can have various biological activities .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to predict the exact hazards, but one should always use personal protective equipment and handle the compound in a controlled environment .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a potential pharmaceutical, further studies could involve in vitro and in vivo testing. If it’s intended for use in materials science, studies could focus on its physical properties and potential applications .

properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3/i1+1,6+1,9+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCASVCAZYPZOI-DMBDGDEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=O)[13C]1=[13C](ON=C1C2=C(C=CC=C2Cl)Cl)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester
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3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester

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